molecular formula C10H7N3O4 B169659 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid CAS No. 167626-67-7

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Cat. No. B169659
CAS RN: 167626-67-7
M. Wt: 233.18 g/mol
InChI Key: FLYKERXELOIGQB-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzoic acid is a compound with the molecular formula C10H8N2O2 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The imidazole and benzene rings form a dihedral angle of 14.5° . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 4-(1H-Imidazol-1-yl)benzoic acid consists of an imidazole ring attached to a benzene ring via a carbon-carbon bond . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

4-(1H-Imidazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents . It has a boiling point of 305°C .

Scientific Research Applications

1. Crystallography and Molecular Structure

Research involving 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has contributed to understanding crystal structures and molecular interactions. For instance, Jin et al. (2011) studied crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds, highlighting the importance of hydrogen bonds and other noncovalent interactions in forming organic acid–base adducts (Jin, Guo, Wang, & Cui, 2011).

2. Drug Discovery and Synthesis

The compound has been utilized in the development of new synthetic methodologies for drug discovery. Chanda et al. (2012) described a novel approach to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, demonstrating its potential in diverse drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

3. Coordination Chemistry and Sensing Properties

Liu et al. (2018) explored the use of 1H-imidazol-4-yl-containing ligands in metal–organic frameworks (MOFs), revealing their diverse networks and potential applications in sensing properties (Liu et al., 2018).

4. Energetic Materials Research

Srinivas, Ghule, and Muralidharan (2014) synthesized imidazole-based molecules for their potential applications in nitrogen-rich gas generators, indicating the role of this compound in the field of energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

5. Materials Chemistry and Functional Materials

Yang et al. (2011) synthesized chiral 3-(2′-imidazolinyl)anilines from 3-nitrobenzoic acid, contributing to the development of new functional materials with applications in materials chemistry (Yang, Liu, Gong, & Song, 2011).

6. Coordination Polymers and Fluorescent Properties

Yang et al. (2013) synthesized a novel metal–organic framework with 3-fold interpenetration, demonstrating the fluorescent properties and thermal stability of these coordination polymers (Yang, Cheng, Tu, & Wang, 2013).

Safety and Hazards

4-(1H-Imidazol-1-yl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-imidazol-1-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKERXELOIGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353255
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167626-67-7
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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